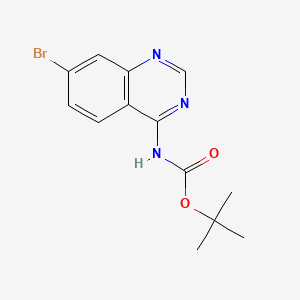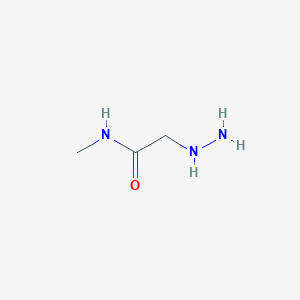![molecular formula C15H18O3 B13488122 ethyl 2-[(1E)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ylidene]acetate](/img/structure/B13488122.png)
ethyl 2-[(1E)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ylidene]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-[(1Z)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ylidene]acetate is an organic compound belonging to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavorings. This particular compound features a naphthalene ring system, which is a fused pair of benzene rings, and an ester functional group, making it a molecule of interest in various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(1Z)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ylidene]acetate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:
Carboxylic Acid+EthanolAcid CatalystEster+Water
The reaction conditions often include heating the mixture under reflux to drive the reaction to completion and remove the water formed during the process.
Industrial Production Methods
In an industrial setting, the production of this ester can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.
化学反応の分析
Types of Reactions
Hydrolysis: The ester can undergo hydrolysis in the presence of an acid or base to yield the corresponding carboxylic acid and ethanol.
Reduction: Reduction of the ester can produce the corresponding alcohol.
Transesterification: The ester can react with another alcohol to form a different ester and ethanol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: Catalysts such as sodium methoxide (NaOCH3) or sulfuric acid (H2SO4).
Major Products
Hydrolysis: Carboxylic acid and ethanol.
Reduction: Alcohol.
Transesterification: Different ester and ethanol.
科学的研究の応用
Ethyl 2-[(1Z)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ylidene]acetate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.
作用機序
The mechanism of action of ethyl 2-[(1Z)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ylidene]acetate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in biological systems, it may inhibit or activate certain enzymes, leading to its observed biological effects. The exact pathways and molecular targets can vary based on the specific context of its use.
類似化合物との比較
Similar Compounds
Ethyl acetate: A simpler ester with a similar functional group but lacking the naphthalene ring system.
Methyl 2-naphthoate: Contains a naphthalene ring but differs in the ester group.
Ethyl benzoate: Another ester with a benzene ring but not a fused ring system.
Uniqueness
Ethyl 2-[(1Z)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ylidene]acetate is unique due to its combination of a naphthalene ring system and an ester functional group, which imparts distinct chemical and physical properties. This combination makes it particularly useful in applications requiring specific structural features, such as in the synthesis of complex organic molecules or in the development of new pharmaceuticals.
特性
分子式 |
C15H18O3 |
|---|---|
分子量 |
246.30 g/mol |
IUPAC名 |
ethyl (2Z)-2-(7-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)acetate |
InChI |
InChI=1S/C15H18O3/c1-3-18-15(16)9-12-6-4-5-11-7-8-13(17-2)10-14(11)12/h7-10H,3-6H2,1-2H3/b12-9- |
InChIキー |
HMCZXRUEDOKTLT-XFXZXTDPSA-N |
異性体SMILES |
CCOC(=O)/C=C\1/CCCC2=C1C=C(C=C2)OC |
正規SMILES |
CCOC(=O)C=C1CCCC2=C1C=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


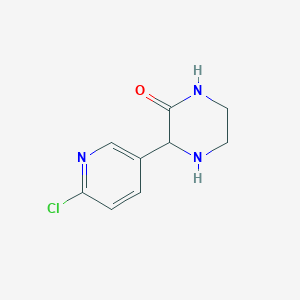
![N-[2-(3-chlorophenyl)ethyl]-5,6-dimethoxy-2-methyl-2,3-dihydro-1H-inden-2-amine](/img/structure/B13488042.png)

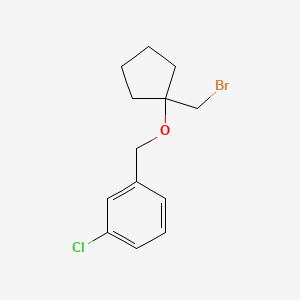
![1-{[1,1'-Biphenyl]-4-yl}-2,2,2-trifluoroethan-1-amine hydrochloride](/img/structure/B13488074.png)
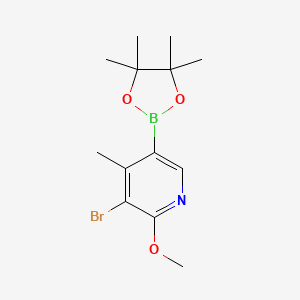
![3-Iodopyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B13488088.png)
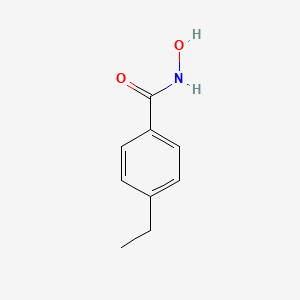
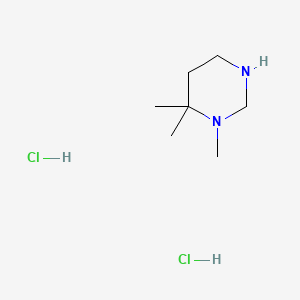
![tert-butyl N-[(4-methoxypiperidin-4-yl)methyl]carbamate hydrochloride](/img/structure/B13488113.png)
![rac-(1R,5S)-3-benzyl-1-(4-bromophenyl)-6lambda6-thia-3-azabicyclo[3.2.0]heptane-6,6-dione, cis](/img/structure/B13488120.png)
